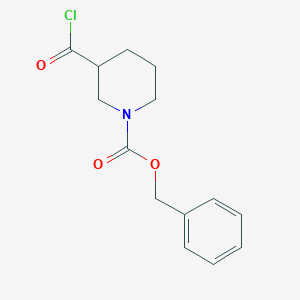
3-(クロロカルボニル)ピペリジン-1-カルボン酸ベンジル
概要
説明
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . This compound is characterized by the presence of a benzyl group, a piperidine ring, and a chlorocarbonyl functional group. It is used in various chemical syntheses and has applications in medicinal chemistry and industrial processes.
科学的研究の応用
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of piperidine-based compounds.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of drugs targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method includes the following steps:
Starting Material: Piperidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, forming carbamates or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Hydrolysis: In the presence of water or aqueous base, the chlorocarbonyl group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products:
Substitution: Formation of benzyl carbamates or esters.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Hydrolysis: Formation of benzyl 3-piperidinecarboxylate and hydrochloric acid.
作用機序
The mechanism of action of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl group is highly reactive, allowing for the introduction of different functional groups through substitution reactions. This reactivity is harnessed in the synthesis of bioactive compounds and pharmaceuticals.
Molecular Targets and Pathways: The compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, depending on the functional groups introduced during synthesis. These interactions can modulate biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Benzyl 3-(hydroxycarbonyl)piperidine-1-carboxylate: Similar structure but with a hydroxy group instead of a chloro group.
Benzyl 3-(aminocarbonyl)piperidine-1-carboxylate: Contains an amino group, leading to different reactivity and applications.
Benzyl 3-(methoxycarbonyl)piperidine-1-carboxylate: Features a methoxy group, affecting its chemical properties and uses.
Uniqueness: Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is unique due to its chlorocarbonyl group, which provides distinct reactivity compared to its analogs
特性
IUPAC Name |
benzyl 3-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIBCUKTQAQPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380198 | |
| Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216502-94-2 | |
| Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 3-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)












